molecular formula C20H11ClFN3O3 B11557878 N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11557878
M. Wt: 395.8 g/mol
InChI Key: RVOXKYNILRLGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group and a fluorinated phenyl group linked through a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-(3-fluorophenyl)-1,3-benzoxazole-5-amine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of more efficient catalysts, automated reaction systems, and advanced purification techniques such as recrystallization or chromatography. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylated compounds, and substituted derivatives.

Scientific Research Applications

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in structure but with different functional groups.

    Heparinoid: Shares some structural features but has different biological activities.

Uniqueness

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H11ClFN3O3

Molecular Weight

395.8 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C20H11ClFN3O3/c21-16-6-4-12(8-18(16)25(26)27)11-23-15-5-7-19-17(10-15)24-20(28-19)13-2-1-3-14(22)9-13/h1-11H

InChI Key

RVOXKYNILRLGIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.